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Compound of Interest

Compound Name: Aurintricarboxylic Acid

Cat. No.: B1665328 Get Quote

Technical Support Center: Aurintricarboxylic
Acid in RNA Isolation
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers encountering poor RNA yield and other issues when using

Aurintricarboxylic Acid (ATA) during RNA isolation.

Troubleshooting Guides
Issue: Low RNA Yield After Isolation with ATA
Question: I used Aurintricarboxylic Acid (ATA) to inhibit RNases, but my final RNA yield is

lower than expected. What could be the cause?

Answer:

Several factors could contribute to low RNA yield when using ATA. Here are the most common

causes and their solutions:

Incomplete Cell Lysis: ATA is most effective when it can access the RNases released upon

cell lysis. If lysis is incomplete, not only will RNA be trapped, but the RNases may not be

effectively inhibited.
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Solution: Ensure thorough homogenization and lysis of your sample. For tissues, consider

using mechanical disruption (e.g., bead beating or rotor-stator homogenizer) in the

presence of a lysis buffer containing ATA. For cultured cells, ensure the cell pellet is fully

resuspended in the lysis buffer.

ATA Interference with Quantification: ATA absorbs UV light in the same range as nucleic

acids, which can lead to inaccurate quantification by spectrophotometry if it is not completely

removed.[1]

Solution: It is crucial to remove ATA from the final RNA sample before quantification.

Methods for removal are detailed in the experimental protocols section below.

RNA Loss During ATA Removal: The process of removing ATA can itself lead to a loss of

RNA if not performed carefully.

Solution: Optimize your ATA removal protocol. For column-based purification, ensure the

RNA is properly bound and eluted. For precipitation methods, ensure the pellet is not

disturbed and is completely resuspended.

Suboptimal ATA Concentration: While ATA is a potent RNase inhibitor, using an excessively

high concentration can interfere with downstream processes and may not necessarily

improve yield.

Solution: The optimal concentration of ATA can be tissue- or cell-type dependent. A

concentration of 1 mM in the lysis buffer has been shown to be effective for protecting

RNA integrity.[2] It is advisable to perform a concentration optimization if you consistently

experience low yields.

Issue: Poor A260/280 or A260/230 Ratios
Question: My RNA sample isolated with ATA has poor A260/280 and/or A260/230 ratios. What

does this indicate and how can I fix it?

Answer:

Poor purity ratios are a common issue and can often be traced back to residual contaminants

from the isolation process.
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Low A260/280 Ratio (<1.8): This typically indicates protein contamination.

Cause: Inefficient phase separation during phenol-chloroform extraction or overloading of

a silica column.

Solution: When using TRIzol or similar reagents, be careful to avoid the interphase when

collecting the aqueous phase. With column-based kits, do not exceed the recommended

amount of starting material. A post-purification proteinase K digestion followed by re-

purification of the RNA may be necessary.

Low A260/230 Ratio (<2.0): This often points to contamination with chaotropic salts (e.g.,

guanidinium thiocyanate) or residual phenol.

Cause: Incomplete washing of the RNA pellet or silica membrane.

Solution: Ensure that the wash steps in your protocol are performed correctly. For column-

based methods, an additional wash step may be beneficial. For precipitated RNA, a wash

with 70-80% ethanol is crucial to remove salts. Ensure all ethanol is removed before

resuspending the RNA pellet.

ATA Carryover: Residual ATA can also affect the spectral properties of the RNA sample.

Solution: Implement a robust ATA removal step as detailed in the protocols below.

Frequently Asked Questions (FAQs)
1. What is Aurintricarboxylic Acid (ATA) and why is it used in RNA isolation?

Aurintricarboxylic acid (ATA) is a potent, broad-spectrum inhibitor of nucleases, including

RNases and DNases.[3][4][5] It is used during RNA isolation to protect RNA from degradation

by these enzymes, which are often released during cell lysis. This results in a higher yield of

intact, undegraded RNA.[2]

2. How does ATA inhibit RNases?

ATA is thought to inhibit nucleases and other nucleic acid-binding proteins by competing for the

polynucleotide binding site on these enzymes.[2] Its polymeric structure can mimic the
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phosphodiester backbone of RNA, allowing it to bind to the active site of RNases and prevent

them from degrading the actual RNA molecules.

3. Can ATA interfere with downstream applications?

Yes. Because ATA binds to nucleic acid-binding proteins, it can inhibit enzymes used in

common downstream applications, such as:

Reverse Transcriptase (used in cDNA synthesis for RT-PCR and RNA-seq)[6][7]

DNA Polymerases (used in PCR)

Restriction Enzymes[2]

Therefore, it is critical to remove ATA from the RNA sample before proceeding with these

enzymatic reactions.

4. What is the optimal concentration of ATA to use?

A concentration of 1 mM ATA in the lysis buffer has been reported to be effective in protecting

RNA from degradation during isolation from chloroplasts.[2] However, the optimal concentration

may vary depending on the sample type and the level of endogenous RNase activity. It is

recommended to start with 1 mM and optimize if necessary.

5. How can I remove ATA from my RNA sample?

Several methods can be used to remove ATA from a purified RNA sample:

Gel Filtration Chromatography: Passing the RNA sample through a size-exclusion column

(e.g., Sephadex G-100) can effectively separate the larger RNA molecules from the smaller

ATA molecules.[2]

Silica Column Purification: Standard RNA purification kits that utilize silica membranes can

be used to re-purify the RNA sample. The high-salt binding buffer allows the RNA to bind to

the column while ATA and other contaminants are washed away.

Ethanol Precipitation: Precipitating the RNA with ethanol and a salt (e.g., sodium acetate)

can help to remove ATA, as it is soluble in the ethanol wash. Multiple washes may be
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necessary.

Data Presentation
Table 1: Expected RNA Quality Metrics

Parameter Acceptable Range
Indication of High-Quality
RNA

A260/A280 Ratio 1.8 - 2.2
~2.0 suggests pure RNA, free

of protein contamination.

A260/A230 Ratio > 2.0

Indicates the absence of

chaotropic salts and other

organic contaminants.

RNA Integrity Number (RIN) > 7.0

A higher RIN value (closer to

10) indicates more intact RNA

with less degradation.

Note: The presence of ATA during spectrophotometric measurements can interfere with these

readings. The values in this table assume ATA has been completely removed.

Experimental Protocols
Protocol 1: Incorporation of ATA into a Standard TRIzol
RNA Isolation

Prepare Lysis Reagent with ATA: Add Aurintricarboxylic Acid to your TRIzol or other

phenol-guanidinium thiocyanate-based lysis reagent to a final concentration of 1 mM. Ensure

it is completely dissolved.

Homogenization: Homogenize your tissue sample or cell pellet directly in the ATA-containing

lysis reagent according to the standard protocol.

Phase Separation: Proceed with the addition of chloroform and centrifugation to separate the

aqueous and organic phases.
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RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate

the RNA by adding isopropanol.

Wash: Wash the RNA pellet with 75% ethanol to remove residual salts and other impurities.

This step is crucial for removing some of the ATA. Perform at least two washes.

Resuspension: Air-dry the pellet briefly and resuspend in RNase-free water.

ATA Removal: Proceed immediately to an ATA removal protocol (see Protocol 2).

Protocol 2: Removal of ATA using a Silica-Based
Column
This protocol assumes you have a commercially available RNA cleanup kit.

Buffer Addition: To your resuspended RNA sample from Protocol 1, add the binding buffer

provided in the kit, followed by the addition of ethanol as specified in the kit's protocol.

Column Binding: Transfer the mixture to the silica spin column and centrifuge to bind the

RNA to the membrane.

Washing: Perform the recommended wash steps with the provided wash buffers. An

additional wash step may help ensure complete removal of ATA.

Elution: Elute the purified, ATA-free RNA from the column using RNase-free water.

Quantification and Quality Control: Proceed with spectrophotometric analysis (e.g.,

NanoDrop) and integrity analysis (e.g., Bioanalyzer) to determine the yield and quality of

your final RNA sample.

Mandatory Visualizations
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Caption: Workflow for RNA isolation incorporating Aurintricarboxylic Acid (ATA).
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Caption: Troubleshooting logic for low RNA yield when using ATA.
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Caption: Inhibitory action of ATA on various enzymes and processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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